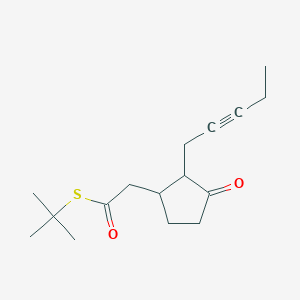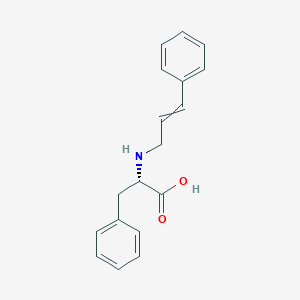
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is a compound that features a phenylprop-2-en-1-yl group attached to the amino acid L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine typically involves the reaction of cinnamyl alcohol with L-phenylalanine under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, cinnamyl alcohol (100 mg, 0.75 mmol) can be reacted with N-methylaniline (53 mg, 0.50 mmol) in the presence of a palladium catalyst ([Pd(allyl)Cl]2, 4.5 mg, 0.0125 mmol) and a base such as potassium carbonate (207 mg, 1.5 mmol) in a degassed TPGS-M-PEG-750 solution. The reaction is typically carried out under an inert atmosphere (argon) and stirred vigorously for 20 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process often involves techniques such as flash chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anticonvulsant activity by interacting with neurotransmitter receptors and ion channels .
類似化合物との比較
Similar Compounds
N-(trans)-3-Phenylprop-2-en-1-yl derivatives: These compounds share a similar structural motif and have been studied for their anticonvulsant properties.
Cinnamyl derivatives: Compounds with a cinnamyl group exhibit similar reactivity and applications in organic synthesis.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is unique due to its combination of a phenylprop-2-en-1-yl group with L-phenylalanine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
特性
CAS番号 |
67354-62-5 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
(2S)-3-phenyl-2-(3-phenylprop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12,17,19H,13-14H2,(H,20,21)/t17-/m0/s1 |
InChIキー |
KCBJUNHHELVBHP-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC=CC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


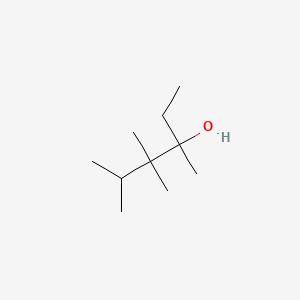
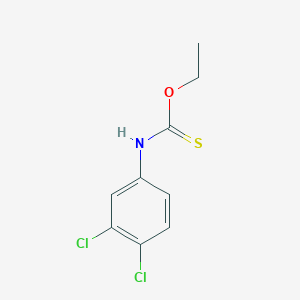
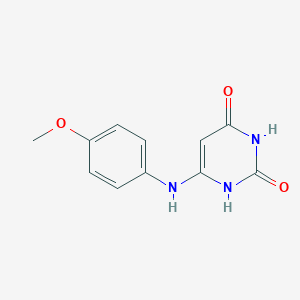
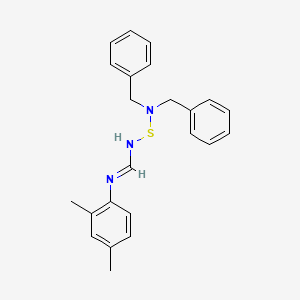


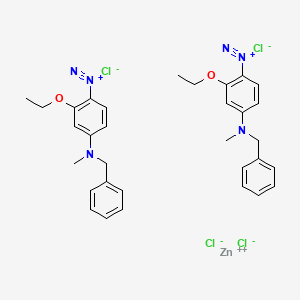
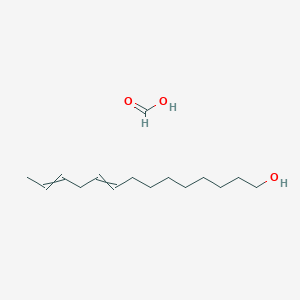

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
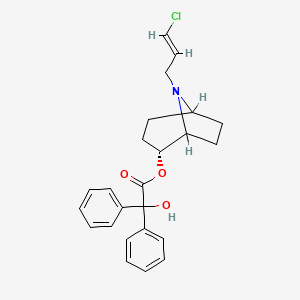

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
